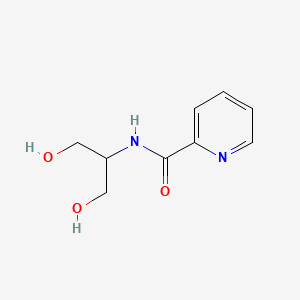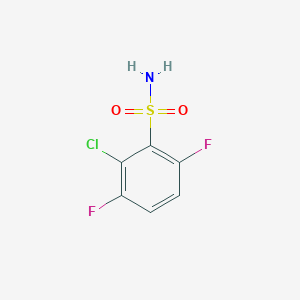
2-Chloro-3,6-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3,6-difluorobenzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide . The reaction typically involves the use of 29% ammonium hydroxide under controlled conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.
Complex Formation: It forms complexes with enzymes such as human carbonic anhydrase II.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include ammonium hydroxide for its synthesis and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while complex formation with enzymes results in enzyme-inhibitor complexes.
Applications De Recherche Scientifique
2-Chloro-3,6-difluorobenzenesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-3,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it forms complexes with human carbonic anhydrase II, inhibiting the enzyme’s activity . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzenesulfonamide: A closely related compound that also forms complexes with human carbonic anhydrase II.
3-Chloro-2,6-difluorobenzenesulfonamide:
Uniqueness
2-Chloro-3,6-difluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which influence its reactivity and interactions with other molecules. This combination of substituents provides distinct chemical properties that differentiate it from other benzenesulfonamides.
Propriétés
Formule moléculaire |
C6H4ClF2NO2S |
|---|---|
Poids moléculaire |
227.62 g/mol |
Nom IUPAC |
2-chloro-3,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-5-3(8)1-2-4(9)6(5)13(10,11)12/h1-2H,(H2,10,11,12) |
Clé InChI |
WMISJSUWTSFELJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)S(=O)(=O)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


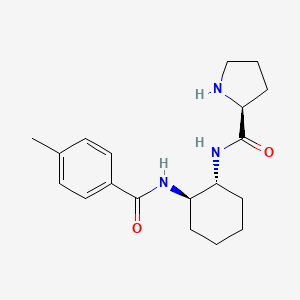
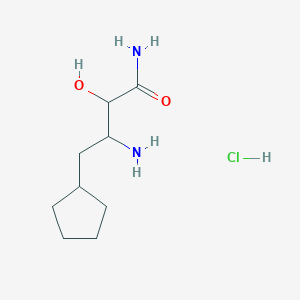
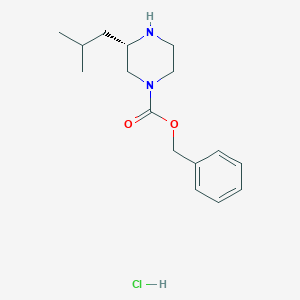
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)

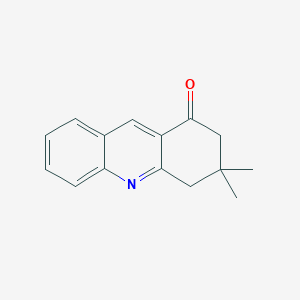
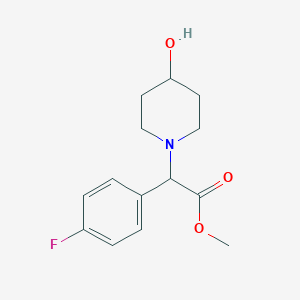
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
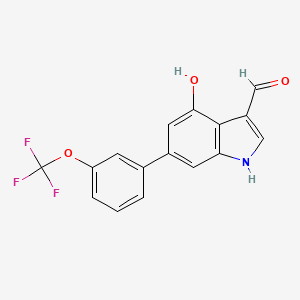
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
